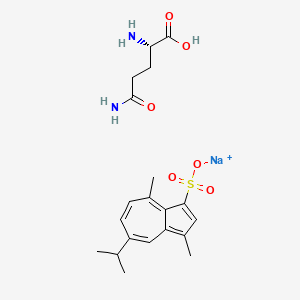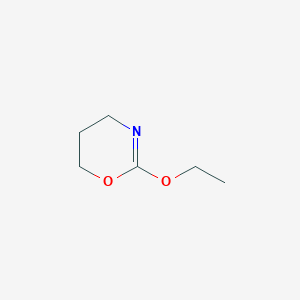
N-(Butylcarbamothioyl)ethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Butylcarbamothioyl)ethanethioamide is a chemical compound belonging to the class of thioamides Thioamides are sulfur analogs of amides, where the oxygen atom in the carbonyl group is replaced by a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butylcarbamothioyl)ethanethioamide typically involves the reaction of butyl isothiocyanate with ethanethioamide. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often incorporating purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Butylcarbamothioyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(Butylcarbamothioyl)ethanethioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antifungal properties, particularly against Cryptococcus neoformans.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(Butylcarbamothioyl)ethanethioamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of certain fungi by interfering with their cellular processes. The exact molecular pathways and targets are still under investigation, but it is believed to involve disruption of cell membrane integrity and inhibition of key enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thioformamide (Methanethioamide)
- Thioacetamide (Ethanethioamide)
- Benzothioamide (Benzenecarbothioamide)
Uniqueness
N-(Butylcarbamothioyl)ethanethioamide is unique due to its butyl group, which imparts distinct chemical and physical properties compared to other thioamides
Eigenschaften
CAS-Nummer |
79009-26-0 |
|---|---|
Molekularformel |
C7H14N2S2 |
Molekulargewicht |
190.3 g/mol |
IUPAC-Name |
N-(butylcarbamothioyl)ethanethioamide |
InChI |
InChI=1S/C7H14N2S2/c1-3-4-5-8-7(11)9-6(2)10/h3-5H2,1-2H3,(H2,8,9,10,11) |
InChI-Schlüssel |
BCOISLNYYVTVHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=S)NC(=S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


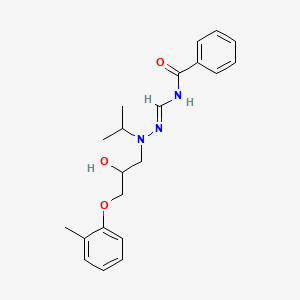
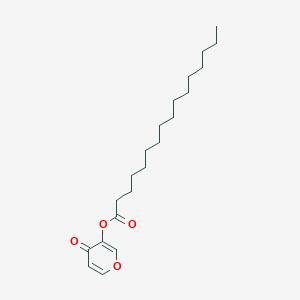
![(1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14435875.png)



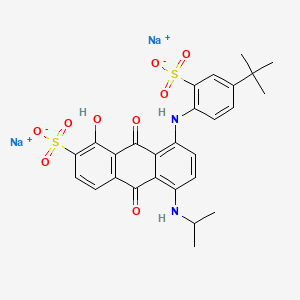

![(2-Azidophenyl)[(E)-(4-chlorophenyl)diazenyl]methanone](/img/structure/B14435906.png)

